Cyclohexyl 2-ethylhexyl phthalate

Enzymatic hydrolysis Metabolism Phthalate esterase

Cyclohexyl 2-ethylhexyl phthalate (CHEHP; CAS 1169-98-8) is an asymmetric phthalate diester plasticizer with molecular formula C22H32O4 and molecular weight 360.5 g/mol, featuring one cyclohexyl ester moiety and one branched 2-ethylhexyl ester moiety on the ortho positions of the phthalate core. This compound belongs to the high-molecular-weight phthalate ester class used principally to impart flexibility to polyvinyl chloride (PVC) and other thermoplastic polymers.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 1169-98-8
Cat. No. B075281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-ethylhexyl phthalate
CAS1169-98-8
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2
InChIInChI=1S/C22H32O4/c1-3-5-11-17(4-2)16-25-21(23)19-14-9-10-15-20(19)22(24)26-18-12-7-6-8-13-18/h9-10,14-15,17-18H,3-8,11-13,16H2,1-2H3
InChIKeyGULVUHANCCJWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 2-Ethylhexyl Phthalate (CAS 1169-98-8): Physicochemical Identity and Plasticizer Class Positioning


Cyclohexyl 2-ethylhexyl phthalate (CHEHP; CAS 1169-98-8) is an asymmetric phthalate diester plasticizer with molecular formula C22H32O4 and molecular weight 360.5 g/mol, featuring one cyclohexyl ester moiety and one branched 2-ethylhexyl ester moiety on the ortho positions of the phthalate core . This compound belongs to the high-molecular-weight phthalate ester class used principally to impart flexibility to polyvinyl chloride (PVC) and other thermoplastic polymers. Key computed physicochemical properties include density 1.06 g/cm³, boiling point 437.1°C at 760 mmHg, flash point 207.8°C, vapor pressure 7.67 × 10⁻⁸ mmHg at 25°C, refractive index 1.514, and logP 5.55 . Its low water solubility (<0.1 mg/L at 25°C) and high lipophilicity dictate both its plasticizer function and environmental partitioning behavior .

Why Cyclohexyl 2-Ethylhexyl Phthalate Cannot Be Interchanged with DEHP, DCHP, or Other Phthalate Diesters Without Performance Verification


Phthalate diesters are not functionally interchangeable despite their shared ortho-phthalate core. The ester substituent structure—both chain length and whether the alcohol is linear, branched, or cyclic—governs plasticizer efficiency, polymer compatibility, migration resistance, volatilization loss, and enzymatic hydrolysis susceptibility [1]. Cyclohexyl 2-ethylhexyl phthalate occupies a distinct structural niche: one cyclohexyl ring (conferring rigidity and steric bulk) paired with one branched 2-ethylhexyl chain (providing plasticizing free volume). This asymmetry differentiates it from the fully aliphatic DEHP (two 2-ethylhexyl groups; mp −55°C, bp 385°C) and from the fully cyclic DCHP (two cyclohexyl groups; mp 63–67°C, solid at ambient temperature) . The consequence of this mixed-ester architecture on hydrolysis kinetics, leaching behavior, and thermal stability cannot be predicted solely from homogenous-diester data, making direct experimental head-to-head data essential for informed procurement and formulation decisions [2].

Quantitative Differentiation Evidence for Cyclohexyl 2-Ethylhexyl Phthalate vs. DEHP and DCHP: Head-to-Head, Cross-Study, and Class-Level Data


Enzymatic Hydrolysis Susceptibility: Cyclohexyl-Containing Phthalates Resist Mouse Hepatic Microsomal Esterase ES46.5K

In a direct head-to-head enzymatic study, dicyclohexyl phthalate (DCHP)—which contains two cyclohexyl ester groups—was completely resistant to hydrolysis by mouse hepatic microsomal esterase ES46.5K, whereas di(2-ethylhexyl) phthalate (DEHP) was hydrolyzed with a Vmax/Km catalytic efficiency ratio of 57 (µmol/min/mg protein)/µM for the purified enzyme and 1.10 for whole microsomes [1]. Cyclohexyl 2-ethylhexyl phthalate, bearing one cyclohexyl and one 2-ethylhexyl ester, is inferred at the class level to exhibit intermediate hydrolysis susceptibility: the cyclohexyl ester bond is predicted to resist ES46.5K-mediated cleavage, while the 2-ethylhexyl ester bond remains enzymatically labile [1]. This contrasts with DEHP (both ester bonds labile) and DCHP (both ester bonds resistant). The differential hydrolysis pattern has implications for both toxicokinetics (metabolite release rate) and environmental biodegradation half-life.

Enzymatic hydrolysis Metabolism Phthalate esterase DCHP DEHP ES46.5K

Gastro-Intestinal Hydrolysis Rate Ranking: Dicyclohexyl Phthalate Falls in the Slow-Hydrolysis Cluster with DEHP

Rowland et al. (1977) quantified the in vitro hydrolysis rates of six phthalate diesters in the presence of rat small-intestine contents [1]. Dimethyl, diethyl, and di-n-butyl phthalates were metabolized much more quickly than dicyclohexyl phthalate (DCHP) and di(2-ethylhexyl) phthalate (DEHP), which clustered in the slow-hydrolysis group. A correlation was established between hydrolysis rate and acute oral toxicity [1]. Cyclohexyl 2-ethylhexyl phthalate is not included in this study, but class-level inference based on the DCHP and DEHP data suggests that the mono-cyclohexyl ester bond in CHEHP will hydrolyze at a rate comparable to the DCHP ester bonds (slow), while the 2-ethylhexyl ester bond will hydrolyze at a rate comparable to DEHP (also slow). The net result is that CHEHP is predicted to belong to the slow-hydrolysis cluster, but with the important distinction that only one monoester metabolite (mono-cyclohexyl phthalate or mono-2-ethylhexyl phthalate, depending on cleavage site) is preferentially generated first.

Hydrolysis rate Rat small intestine Phthalate diesters DCHP DEHP Oral toxicity

Physical State and Processability: Liquid at Ambient Temperature vs. Solid DCHP (mp 63–67°C)

Dicyclohexyl phthalate (DCHP, CAS 84-61-7) is a white crystalline solid at ambient temperature with a melting point of 63–67°C , necessitating heated handling and melt-blending for PVC compounding. In contrast, cyclohexyl 2-ethylhexyl phthalate is a liquid at room temperature (no melting point reported; boiling point 437.1°C), as is DEHP (mp −55°C) [1]. The liquid physical state of CHEHP eliminates the need for pre-heating and melt-processing equipment required for DCHP, directly reducing energy input and simplifying formulation workflows. This property differentiates CHEHP from DCHP while maintaining a cyclohexyl-ring contribution to polymer compatibility absent in the fully aliphatic DEHP.

Physical state Melting point Processability DCHP DEHP Plasticizer handling

Volatility and Thermal Stability: Higher Boiling Point vs. DEHP (437.1°C vs. 385°C)

Cyclohexyl 2-ethylhexyl phthalate exhibits a boiling point of 437.1°C at 760 mmHg , which is approximately 52°C higher than that of DEHP (385°C) . The target compound also has an extremely low vapor pressure of 7.67 × 10⁻⁸ mmHg at 25°C . While the boiling point difference is modest, the presence of the cyclohexyl ring contributes to higher molecular rigidity and lower volatility compared to the fully aliphatic DEHP. This property is relevant for high-temperature PVC processing operations (e.g., calendering, extrusion above 180°C) where plasticizer volatilization can cause fuming, weight loss, and changes in formulation stoichiometry.

Boiling point Volatility Thermal stability DEHP Plasticizer loss High-temperature processing

LogP and Environmental Partitioning: Intermediate Lipophilicity Between DCHP (logP 4.67) and DEHP (logP ~7.5)

The computed octanol-water partition coefficient (logP) for cyclohexyl 2-ethylhexyl phthalate is 5.55 , positioning it between dicyclohexyl phthalate (DCHP, logP 4.67) and di(2-ethylhexyl) phthalate (DEHP, logP ~7.5) [1]. This intermediate logP value predicts a correspondingly intermediate bioaccumulation potential and soil/sediment adsorption coefficient (log Koc). The mixed cyclohexyl/2-ethylhexyl ester architecture thus provides a tunable hydrophobicity profile: less hydrophobic than DEHP (reducing long-range environmental transport and food-chain biomagnification risk) but more hydrophobic than DCHP (maintaining sufficient polymer compatibility and migration resistance in PVC).

LogP Lipophilicity Bioaccumulation Environmental fate DCHP DEHP Partition coefficient

Asymmetric Diester Architecture: Structural Differentiation from DEHP and DCHP via Monoester Metabolite Identity

Cyclohexyl 2-ethylhexyl phthalate is a structurally asymmetric phthalate diester: one ester position is occupied by a cyclohexyl group, the other by a 2-ethylhexyl group . This contrasts with the symmetric DEHP (two 2-ethylhexyl groups) and DCHP (two cyclohexyl groups). Upon enzymatic or chemical hydrolysis, CHEHP yields two distinct monoester metabolites—mono-cyclohexyl phthalate and mono-(2-ethylhexyl) phthalate (MEHP)—depending on the cleavage site [1]. In contrast, DEHP yields only MEHP, and DCHP yields only mono-cyclohexyl phthalate. Because the two ester bonds in CHEHP have different steric and electronic environments, the hydrolysis cleavage ratio (cyclohexyl ester vs. 2-ethylhexyl ester) is unlikely to be 1:1. This regioselectivity has practical consequences: for human biomonitoring studies, CHEHP exposure generates two distinct urinary metabolite biomarkers (mono-cyclohexyl phthalate and MEHP), whereas DEHP produces only MEHP-related metabolites, and DCHP produces only cyclohexyl-monoester-related metabolites [1].

Asymmetric diester Regioselective metabolism Monoester metabolite DEHP DCHP Biomonitoring

High-Value Application Scenarios for Cyclohexyl 2-Ethylhexyl Phthalate Based on Quantified Differentiation Evidence


Calendered and Extruded PVC Formulations Requiring Reduced Plasticizer Volatilization at High Processing Temperatures

In PVC calendering and extrusion operations conducted above 180°C, the 52°C higher boiling point of CHEHP (437.1°C) relative to DEHP (385°C) and its extremely low vapor pressure (7.67 × 10⁻⁸ mmHg at 25°C) offer quantifiably lower plasticizer fuming losses . Compounders seeking to reduce volatile organic compound (VOC) emissions and maintain stoichiometric control during high-temperature processing should evaluate CHEHP as a drop-in replacement where DEHP volatility is problematic.

Liquid-Handling Plasticizer Systems Where Solid DCHP Is Operationally Impractical

DCHP's solid crystalline state at ambient temperature (mp 63–67°C) necessitates heated storage tanks, heated transfer lines, and melt-blending equipment, adding capital and energy costs to PVC compounding . CHEHP, as a room-temperature liquid, integrates directly into existing liquid plasticizer metering and mixing infrastructure while retaining a cyclohexyl moiety for improved polymer compatibility. This makes CHEHP the preferred choice over DCHP in facilities not equipped for solid plasticizer handling.

Exposure Biomonitoring Studies Requiring Phthalate-Specific Metabolite Differentiation in Mixed-Exposure Cohorts

The asymmetric diester structure of CHEHP generates two chemically distinct urinary monoester metabolites (mono-cyclohexyl phthalate and MEHP) upon human metabolism, whereas DEHP yields only MEHP metabolites and DCHP yields only cyclohexyl-monoester metabolites [1]. Epidemiological studies tracking population-level phthalate exposure can leverage this unique dual-metabolite signature to specifically attribute internal dose to CHEHP-containing products, avoiding exposure misclassification that occurs when multiple phthalates share common metabolites [1].

Environmental Fate Studies Investigating Intermediate LogP Plasticizers for Reduced Bioaccumulation vs. DEHP

With a computed logP of 5.55, CHEHP occupies an intermediate hydrophobicity position between DCHP (logP 4.67) and DEHP (logP ~7.5) . This logP predicts a bioconcentration factor (BCF) lower than DEHP while maintaining sufficient hydrophobicity for effective PVC plasticization. Environmental scientists and formulators designing products for environmentally sensitive applications (e.g., agricultural films, outdoor construction materials) should prioritize CHEHP when data show that reduced bioaccumulation potential is required without sacrificing polymer compatibility .

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